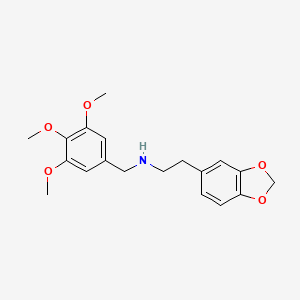![molecular formula C20H21ClN4OS B4576603 N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B4576603.png)
N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide
Vue d'ensemble
Description
N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide, also known as BTB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTB-1 is a member of the triazole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties Research on compounds structurally related to N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide explores their synthesis and chemical properties, particularly in the context of heterocyclic chemistry and pharmacological applications. Studies have shown that reactions involving similar triazole derivatives can lead to the formation of biologically active heterocycles, highlighting the versatility of these compounds in chemical synthesis. For example, the formation of 2-arylbenzothiazoles from α,N-Diarylnitrones through reactions with phenylphosphonothioic dichloride indicates the potential for creating diverse chemical structures from triazole precursors (Yoshifuji et al., 1982).
Pharmacological Studies Compounds containing the triazole ring, akin to the one mentioned, have been extensively studied for their pharmacological properties. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents, demonstrating the significance of these heterocycles in developing new therapeutic agents (Gomha et al., 2017). Similarly, 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial properties and surface activity, further underscoring the broad spectrum of biological activities associated with triazole-containing compounds (El-Sayed, 2006).
Antimicrobial and Antitumor Activities Specific 1,2,3-triazole derivatives have been prepared and screened for antimicrobial activity against Mycobacterium tuberculosis, showcasing the potential of triazole-based compounds in treating mycobacterial infections. These studies not only highlight the antimicrobial potency of such derivatives but also their low cytotoxicity, making them promising candidates for therapeutic development (Boechat et al., 2011).
Catalysis and Material Science Additionally, triazole derivatives have found applications in catalysis and material science. For example, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for their catalytic oxidation and transfer hydrogenation aspects, illustrating the utility of triazole compounds in developing catalytic processes (Saleem et al., 2013).
Corrosion Inhibition Research on the application of 4H-1,2,4-triazole derivatives in corrosion inhibition has provided valuable insights into their effectiveness in protecting metal surfaces, particularly in acidic environments. These studies underscore the role of triazole derivatives in industrial applications, where their adsorption on metal surfaces can significantly reduce corrosion rates (Bentiss et al., 2007).
Propriétés
IUPAC Name |
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-3-4-13-27-20-24-23-18(25(20)2)14-9-11-15(12-10-14)22-19(26)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOCEBVMXQYBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-benzylphenoxy)ethyl]-5-bromonicotinamide](/img/structure/B4576520.png)
![2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4576528.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4576548.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4576558.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4576570.png)
![8-[3-(1-azepanyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4576586.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4576595.png)
![N-(2,3-dichlorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4576610.png)

![N-[2-(cyclohexylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4576619.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B4576626.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576634.png)

